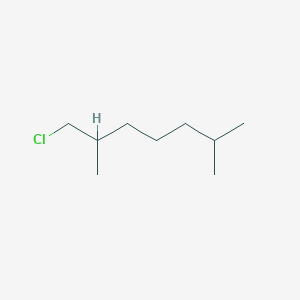
1-Chloro-2,6-dimethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,6-dimethylheptane is an organic compound belonging to the class of alkyl halides. It is characterized by a heptane backbone with chlorine and methyl substituents. The molecular formula of this compound is C9H19Cl, and it has a molecular weight of 162.7 g/mol . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
1-Chloro-2,6-dimethylheptane can be synthesized through several methods. One common synthetic route involves the chlorination of 2,6-dimethylheptane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
1-Chloro-2,6-dimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms). Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. Reagents like sodium ethoxide (NaOEt) are typically used.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding ketones or reduced to form alkanes using appropriate reagents.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,6-dimethylheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of alkyl halides with biological molecules. This helps in understanding the effects of halogenated compounds on biological systems.
Medicine: Research into its potential medicinal properties is ongoing. Alkyl halides are often explored for their antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,6-dimethylheptane in chemical reactions primarily involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,6-dimethylheptane can be compared with other similar compounds such as:
2-Chloro-2,6-dimethylheptane: Similar in structure but with the chlorine atom at a different position, leading to different reactivity and properties.
1-Chloro-2,4-dimethylheptane: Another isomer with chlorine and methyl groups at different positions, affecting its chemical behavior.
2-Chloro-2,4-dimethylheptane: Similar to this compound but with different substitution patterns, influencing its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Eigenschaften
CAS-Nummer |
62597-29-9 |
|---|---|
Molekularformel |
C9H19Cl |
Molekulargewicht |
162.70 g/mol |
IUPAC-Name |
1-chloro-2,6-dimethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
GQOXGLGIJBSUPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine](/img/structure/B13169613.png)


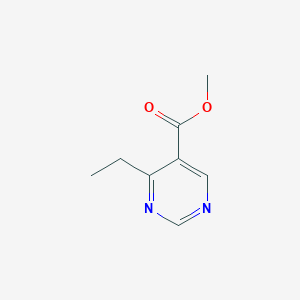


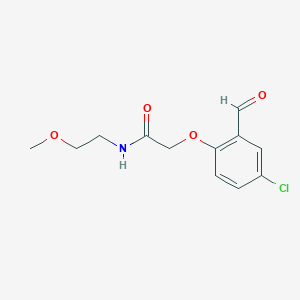
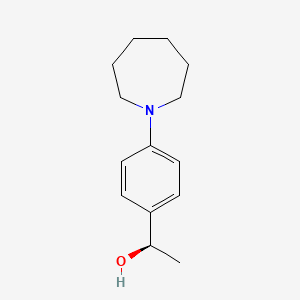
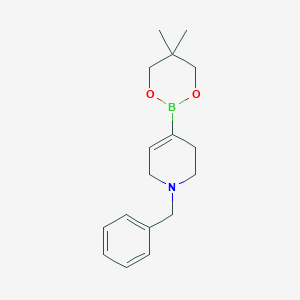

![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13169652.png)
![4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid](/img/structure/B13169667.png)


